2-Bromo-5-chloro-4-nitropyridine
Overview
Description
2-Bromo-5-chloro-4-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the nitration of 2-amino-5-bromopyridine with 30wt% H2O2 in an acetone/water mixture . Another method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitro group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 202.99 . It has a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C .Scientific Research Applications
Synthesis and Process Development
- 2-Bromo-5-chloro-4-nitropyridine is used in large-scale production, such as in the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This process has been optimized for better conversion rates and safety, demonstrating its industrial application in chemical synthesis (Agosti et al., 2017).
Photophysical and Optical Properties
- The compound's structural, electronic, vibrational, and optical properties have been studied, with findings indicating variations in stability and energy gap (Eg) based on solvent environment. This research is crucial for understanding its application in materials science and optoelectronics (Gündüz & Kurban, 2018).
Crystal Structure Analysis
- Detailed crystal structure analysis of 2-Bromo-4-nitropyridine N-oxide, a related compound, offers insights into its molecular arrangement and intermolecular interactions. Such information is valuable for material sciences and pharmaceutical applications (Hanuza et al., 2002).
Computational Studies and Molecular Docking
- Computational calculations and molecular docking studies on related nitropyridine compounds provide insights into their molecular structure, reactivity, and potential biological applications. This research is fundamental in drug discovery and development (Arulaabaranam et al., 2021).
Spectroscopic Investigations
- Fourier transform Raman and infrared spectroscopy studies of 5-bromo-2-nitropyridine, a compound similar to this compound, provide valuable information on its vibrational properties, essential for chemical analysis and identification purposes (Sundaraganesan et al., 2005).
Chemical Reactivity and Solvent Influence
- Research on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including 5-bromo-2-nitropyridine, in different solvents enhances understanding of chemical synthesis and the development of new compounds (Hertog & Jouwersma, 1953).
Safety and Hazards
2-Bromo-5-chloro-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It is known that nitropyridines are often used in the synthesis of various biologically active compounds , suggesting that the targets can vary depending on the specific derivative synthesized.
Biochemical Pathways
2-Bromo-5-chloro-4-nitropyridine is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It is used in the synthesis of various biologically active compounds , suggesting that its effects can vary depending on the specific derivative synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-chloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This interaction highlights its utility in facilitating carbon-carbon bond formation, which is crucial in organic synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular structures and functions . Additionally, its role in enzyme inhibition or activation can lead to significant changes in cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can alter gene expression and cellular metabolism. The compound’s interaction with enzymes during the Suzuki-Miyaura coupling reaction is a prime example of its molecular mechanism . This reaction involves the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors to consider. The compound has been reported to have a melting point of 139-141°C and a boiling point of 147°C at 10 mmHg . These properties indicate its stability under specific conditions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential chronic toxicity and respiratory system effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Acute toxicity studies have shown that the compound can cause severe skin and eye irritation, as well as respiratory system effects . These findings highlight the importance of determining the appropriate dosage to minimize toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of 2-pyridyl analogs, indicating its role in metabolic processes . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in chloroform and hot methanol suggests its ability to be transported across cell membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-bromo-5-chloro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMGQJBZYFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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